molecular formula C16H22FN3O B7148224 N-(3-fluoro-5-methylphenyl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide

N-(3-fluoro-5-methylphenyl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide

Cat. No.: B7148224
M. Wt: 291.36 g/mol
InChI Key: WNQYJENKKMQAOD-UHFFFAOYSA-N
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Description

N-(3-fluoro-5-methylphenyl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide is a synthetic compound characterized by the presence of a fluorinated aromatic ring and a pyrrolidine moiety

Properties

IUPAC Name

N-(3-fluoro-5-methylphenyl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O/c1-12-8-13(17)10-14(9-12)18-16(21)20-7-4-15(11-20)19-5-2-3-6-19/h8-10,15H,2-7,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQYJENKKMQAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)NC(=O)N2CCC(C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-5-methylphenyl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide typically involves the reaction of 3-fluoro-5-methylaniline with pyrrolidine derivatives under controlled conditions. The reaction is often facilitated by the use of coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases like diisopropylethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-5-methylphenyl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(3-fluoro-5-methylphenyl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-fluoro-5-methylphenyl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to modulation of biological pathways and subsequent physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-difluorophenyl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide
  • N-(3,5-bis(trifluoromethyl)phenyl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide

Uniqueness

N-(3-fluoro-5-methylphenyl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide is unique due to the specific positioning of the fluorine and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .

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